Hydrazine;pyrazine-2,3-dicarboxylic acid
Description
Pyrazine-2,3-dicarboxylic acid (P23DA) is a heterocyclic compound featuring a pyrazine ring with adjacent carboxylic acid groups at positions 2 and 2. It serves as a versatile precursor in organic synthesis, coordination chemistry, and pharmaceutical research. Hydrazine derivatives of P23DA, such as dicarbohydrazides, are synthesized via hydrazinolysis of esters, enabling the formation of bioactive Schiff bases and azetidinones with antimicrobial properties . P23DA also acts as a multifunctional ligand in coordination polymers (CPs) and metal-organic frameworks (MOFs), forming complexes with Ca²⁺, Cu²⁺, Ag⁺, and other metals .
Structure
2D Structure
Properties
CAS No. |
27145-46-6 |
|---|---|
Molecular Formula |
C6H8N4O4 |
Molecular Weight |
200.15 g/mol |
IUPAC Name |
hydrazine;pyrazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H4N2O4.H4N2/c9-5(10)3-4(6(11)12)8-2-1-7-3;1-2/h1-2H,(H,9,10)(H,11,12);1-2H2 |
InChI Key |
YMGHWJHNGSHXMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)C(=O)O.NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrazine-2,3-dicarboxylic acid involves the oxidation of quinoxaline with potassium permanganate. The reaction is typically carried out in an aqueous solution at elevated temperatures, followed by acidification to precipitate the product . Another method involves the reaction of benzopyrazine with potassium permanganate, followed by crystallization and purification steps .
Industrial Production Methods
Industrial production of pyrazine-2,3-dicarboxylic acid often involves large-scale oxidation reactions using potassium permanganate as the oxidizing agent. The process includes steps such as heating, filtration, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydriodic acid for reduction, and various organic reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives, which can be used in further chemical synthesis and applications .
Scientific Research Applications
Based on the search results, here's what is known about pyrazine-2,3-dicarboxylic acid and its applications:
Reactions and Properties
Pyrazine-2-carboxamide-3-carboxylic acid is stable against hydrolysis, which allows for its preparation by heating in an aqueous solution of strong alkali .
- It is a white crystalline material, slightly soluble in cold water and more soluble in hot water, and also soluble in many common organic solvents .
- Being an acid, it is readily soluble in dilute solutions of alkalies, such as hydroxides of alkali and alkaline earth metals, forming corresponding salts .
- It reacts with heavy metal cations, such as copper, to form water-insoluble salts .
Applications
- Intermediate for Pyrazinamide Synthesis: Pyrazine-2-carboxamide-3-carboxylic acid is used as an intermediate for preparing the tuberculostatic drug pyrazinamide, which is obtained by thermal decarboxylation .
- Agricultural Chemicals: It can be used in agricultural chemicals production .
- Pharmaceutical Synthesis: It can be used in pharmaceuticals synthesis .
- Coordination Chemistry: Pyrazine dicarboxylic acid can act as a bridge ligand and coordinate with various metals, including transition metals and rare earth elements .
- Anti-tuberculosis drugs: 2,3-pyrazine dioctyl phthalate is the intermediate of anti-tuberculosis drugs pyrazinoic acid amide .
Data Table
| Compound | m.pt./d.pt (°C) | Color |
|---|---|---|
| Hpc (Pyrazinecarboxylic acid) | 229 (225d) | White |
Mechanism of Action
The mechanism of action of pyrazine-2,3-dicarboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell walls and inhibit essential enzymes . The compound’s acidic nature also allows it to participate in proton transfer reactions, which are crucial in many biological processes .
Comparison with Similar Compounds
Pyrazine-2-Carboxylic Acid (P2C)
- Structural Difference : P2C lacks one carboxylic acid group compared to P23DA, resulting in reduced chelating capacity.
- Coordination Chemistry : While P23DA forms polymeric networks (e.g., [Ca(P23DA)(H₂O)]ₙ with 7-coordinate Ca²⁺ ), P2C primarily binds metals via its single carboxylate and pyrazine N, as seen in neodymium complexes .
- Biological Activity: P23DA derivatives (e.g., 2-azetidinones) exhibit superior antimicrobial activity compared to P2C-based compounds .
Piperazine-2,3-Dicarboxylic Acid (PIP23DA)
- Structural Difference : PIP23DA replaces the pyrazine ring with a piperazine ring (6-membered, saturated), altering electronic properties and flexibility.
- Pharmacological Applications : PIP23DA derivatives act as dual NMDA/GluK1 receptor antagonists (e.g., compound 18c ), a therapeutic niche distinct from P23DA’s antimycobacterial and antiviral roles .
- Synthesis : PIP23DA is synthesized via acid chloride coupling, while P23DA often starts from anhydride intermediates .
Pyridine-2,6-Dicarboxylic Acid (P26DA)
- Coordination Modes : P26DA’s distal carboxylates enable linear coordination, forming complexes like [Cu₃(dipic)₄(en)₂]·enH₂·4H₂O, whereas P23DA’s adjacent carboxylates favor bridging motifs (e.g., µ₄– in Ca²⁺ polymers) .
- Stability : P23DA esters are prone to decarboxylation during synthesis (e.g., failed propyl ester of compound 16 ), a challenge less prevalent in P26DA systems.
Ester Derivatives
Coordination Polymers
| Ligand | Metal | Coordination Geometry | Topology | Reference |
|---|---|---|---|---|
| P23DA | Ca²⁺ | 7-coordinate (O₅N) | 3D network | |
| P23DA | Cu²⁺ | 5/6-coordinate | Linear polymers | |
| Pyridine-2,6-dicarboxylic acid | Co²⁺ | Octahedral | Mononuclear |
- Notable Feature: P23DA’s µ₄– binding mode enables high-dimensional frameworks, unlike PIP23DA or P2C .
Challenges and Opportunities
- Synthetic Limitations : P23DA’s sensitivity to decarboxylation during esterification necessitates microwave-assisted or anhydride-based routes .
- Material Science : P23DA-based MOFs with Ag⁺/Cu²⁺ show promise in catalysis and fluorescence, but stability in aqueous environments requires improvement .
- Drug Development : Hybridizing P23DA’s antimycobacterial scaffolds with PIP23DA’s neuroactive motifs could yield multifunctional therapeutics.
Conclusion Pyrazine-2,3-dicarboxylic acid distinguishes itself through versatile coordination chemistry and potent bioactivity, though its synthetic challenges highlight the need for tailored methodologies. Comparatively, piperazine and pyridine analogs offer complementary functionalities, underscoring the importance of structural optimization for targeted applications.
Q & A
Q. What are the standard methods for synthesizing pyrazine-2,3-dicarboxylic acid (PZDC) and its derivatives?
PZDC is commonly synthesized via electrochemical oxidation of quinoxaline on a nickel electrode under alkaline conditions, followed by neutralization with acetic acid . For derivatives like coordination polymers, PZDC reacts with metal salts (e.g., MnCl₂, CdCl₂) in aqueous solutions under controlled pH, often with auxiliary ligands (e.g., 8-hydroxyquinoline) to stabilize the metal center . Ester derivatives (e.g., dimethyl esters) are prepared via refluxing PZDC with alcohols (methanol, ethanol) under acid catalysis .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in coordination polymers involving PZDC?
SC-XRD is critical for determining ligand coordination modes, metal center geometry, and supramolecular interactions. For example, in {[Mn(PZDC)(H₂O)₂]·2H₂O}ₙ, SC-XRD revealed a distorted octahedral Mn(II) center with N,O-chelation from PZDC and hydrogen-bonded water molecules stabilizing the 3D framework . Software like SHELX is widely used for refinement, though care is needed to address twinning or disordered solvent molecules .
Q. What analytical techniques are used to characterize hydrazinium salts of PZDC?
Thermogravimetric analysis (TGA) distinguishes decomposition stages: hydrazinium salts of PZDC exhibit endo-/exothermic transitions due to intramolecular hydrogen bonding between carboxylate and pyrazine N atoms . Infrared (IR) spectroscopy identifies protonation states (e.g., ν(C=O) shifts from ~1700 cm⁻¹ for free acid to ~1600 cm⁻¹ for deprotonated carboxylates) .
Advanced Research Questions
Q. How do pH and counterion selection influence the dimensionality of PZDC-based coordination polymers?
pH modulates carboxylate protonation, altering ligand flexibility and metal-binding sites. For instance, at pH 4–5, PZDC acts as a dianion (PDC²⁻), forming 2D sheets with Cd²⁺ via µ₂-O bridging, while acidic conditions (pH < 3) yield 1D chains due to partial protonation . Counterions like Cl⁻ or NO₃⁻ can template structures; bulky organic cations (e.g., acridinium) disrupt packing, favoring isolated anionic complexes .
Q. What strategies address contradictions in thermal stability data for PZDC-metal complexes?
Discrepancies often arise from solvent retention or differing hydration states. For example, {[Mn(PZDC)(H₂O)₂]·2H₂O}ₙ loses lattice water at 80–120°C, followed by coordinated water at 200°C, but decomposition pathways vary with metal redox activity (e.g., Mn²⁺ vs. Co²⁺) . Dynamic TGA coupled with mass spectrometry (TGA-MS) can decouple solvent loss from ligand decomposition .
Q. How can reaction conditions be optimized to avoid side reactions during PZDC functionalization?
Esterification of PZDC with hydrazine often fails due to competitive decarboxylation. Microwave-assisted esterification in propanol/H₂SO₄ minimizes side reactions by reducing reaction time (e.g., 30 min vs. 24 h conventional) . For amide formation, pre-forming the acid chloride (using SOCl₂) improves yields but requires strict anhydrous conditions to prevent hydrolysis .
Q. What computational methods validate experimental data on PZDC-based supramolecular interactions?
Density functional theory (DFT) calculates hydrogen-bond strengths and π-π stacking energies in PZDC cocrystals. For example, in cocrystals with 4-aminobenzoic acid, DFT confirmed that N–H···O bonds (2.65–2.85 Å) dominate over weaker C–H···O interactions . Molecular dynamics simulations model solvent effects on framework stability, aiding in predicting porosity for gas storage applications .
Methodological Recommendations
- For crystallography: Use SHELXL for refinement, but cross-validate with PLATON to check for missed symmetry or disorder .
- For synthesis: Monitor pH rigorously (<±0.1 units) using automated titrators to ensure reproducibility in coordination polymer formation .
- For stability studies: Pair TGA with powder XRD to confirm phase purity post-decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
